4-Hydroxy Trimethoprim-d9
Description
4-Hydroxy Trimethoprim-d9 is a deuterated derivative of trimethoprim, a dihydrofolate reductase (DHFR) inhibitor widely used as an antibacterial agent. The "d9" designation indicates that nine hydrogen atoms in the methoxy (-OCH₃) groups are replaced with deuterium, enhancing its utility as a stable isotope-labeled internal standard for analytical techniques like LC-MS . The addition of a hydroxyl (-OH) group at the 4-position of the aromatic ring introduces structural and functional modifications that may alter its pharmacokinetic properties, binding affinity, or metabolic stability compared to non-hydroxylated or non-deuterated analogs.
Properties
CAS No. |
1794752-40-1 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
315.377 |
IUPAC Name |
2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
InChI Key |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
Synonyms |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the deuteration of 4-Hydroxy Trimethoprim. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation or specialized equipment for chemical exchange reactions. Quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy Trimethoprim-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The mechanism of action of 4-Hydroxy Trimethoprim-d9 is similar to that of its parent compound, 4-Hydroxy Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Trimethoprim-d9
Trimethoprim-d9 (CAS 1189460-62-5) shares the core structure of trimethoprim but features deuterium substitution at three methoxy groups (90% D9 purity). This isotopic labeling minimizes metabolic interference, making it ideal for tracing drug distribution and degradation pathways . Key differences between Trimethoprim-d9 and its hypothetical 4-hydroxy variant include:
| Property | Trimethoprim-d9 | Hypothesized 4-Hydroxy Trimethoprim-d9 |
|---|---|---|
| Functional Group | Three methoxy (-OCH₃) groups | Two methoxy groups + one 4-hydroxy (-OH) group |
| Polarity | Moderate (logP ~0.7) | Increased (hydroxyl enhances hydrophilicity) |
| Metabolic Stability | High (deuterium reduces CYP450 metabolism) | Potentially lower (hydroxyl may introduce new metabolic sites) |
| Analytical Use | Internal standard for quantification | Potential biomarker for hydroxylated metabolites |
The hydroxyl group in this compound could alter its binding to DHFR or DNA, as seen in other hydroxy-substituted analogs (Section 3) .
Comparison with Structurally Related Hydroxy-Substituted Compounds
Hydroxy group positioning critically influences bioactivity, as demonstrated by studies on β-nitrostyrenes and benzoate esters:
Anti-Parasitic Activity: β-Nitrostyrenes
Para-hydroxy substitution in β-nitrostyrenes significantly enhances anti-leishmanial activity compared to meta-hydroxy analogs:
| Compound | Substitution | IC50 (Promastigotes) | IC50 (Amastigotes) |
|---|---|---|---|
| 18 | Para-hydroxy, β-ethyl | 55.66 ± 2.84 nM | 61.63 ± 8.02 nM |
| 21 | Meta-hydroxy, β-ethyl | 28.42 ± 3.11 µM | Not reported |
| 17 | Para-hydroxy, β-methyl | 39.36 ± 1.36 µM | Not reported |
The para-hydroxy group in Compound 18 improves target binding, likely through hydrogen bonding or steric optimization . This trend suggests that this compound may exhibit stronger target engagement than non-hydroxylated derivatives.
Cytotoxicity: Benzoate Esters
The position of hydroxy groups also dictates cytotoxicity in cancer cells:
| Compound | Substitution | Viability (MCF-7 Cells) | IC50 |
|---|---|---|---|
| 2-Phenoxyethyl 4-hydroxy benzoate | Para-hydroxy | 36% at 62.5 µg/mL | <62.5 µg/mL |
| 2-Phenoxyethyl 2-hydroxybenzoate | Ortho-hydroxy | 52% at 500 µg/mL | >500 µg/mL |
The para-hydroxy analog forms inter-molecular hydrogen bonds with DNA, enhancing cytotoxicity . If this compound adopts a similar mechanism, it could exhibit increased antibacterial or anticancer activity compared to non-hydroxylated trimethoprim analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
